molecular formula C18H18Cl2N4O3S B4120248 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4120248
M. Wt: 441.3 g/mol
InChI Key: BRQHDZGLARIIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide, also known as AG-1295, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of platelet-derived growth factor (PDGF) receptor tyrosine kinase, which is involved in various cellular processes such as cell proliferation, differentiation, and migration. 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been used to study the role of PDGF receptor tyrosine kinase in various diseases such as cancer, atherosclerosis, and fibrosis. It has also been used to study the role of PDGF receptor tyrosine kinase in normal physiological processes such as wound healing and tissue repair.

Mechanism of Action

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide inhibits the activity of PDGF receptor tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which leads to the inhibition of cellular processes such as cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cells that express PDGF receptor tyrosine kinase, such as smooth muscle cells and fibroblasts. It has also been shown to inhibit the development of atherosclerosis and fibrosis in animal models. In addition, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has been shown to enhance wound healing and tissue repair in animal models.

Advantages and Limitations for Lab Experiments

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDGF receptor tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in various diseases and physiological processes. It is also commercially available, which makes it easily accessible for researchers. However, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. It can be used to study the role of PDGF receptor tyrosine kinase in various diseases such as cancer, atherosclerosis, and fibrosis. It can also be used to study the role of PDGF receptor tyrosine kinase in normal physiological processes such as wound healing and tissue repair. In addition, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide can be modified to improve its solubility and selectivity, which can make it a more valuable tool for studying PDGF receptor tyrosine kinase. Finally, 4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide can be used as a lead compound for the development of new drugs that target PDGF receptor tyrosine kinase.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O3S/c1-27-17-11-13(24(25)26)3-5-16(17)21-18(28)23-8-6-22(7-9-23)12-2-4-14(19)15(20)10-12/h2-5,10-11H,6-9H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQHDZGLARIIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorophenyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.